1-Nitrobutan-2-ol
Overview
Description
1-Nitrobutan-2-ol is an organic compound with the molecular formula C4H9NO3 It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) on its carbon chain
Preparation Methods
1-Nitrobutan-2-ol can be synthesized through several methods:
Nitration of Butan-2-ol: This involves the direct nitration of butan-2-ol using nitric acid. The reaction typically requires controlled conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Displacement Reactions: Another method involves the displacement of a halogen atom in a butyl halide with a nitrite ion.
Oxidation of Amines: Primary amines can be oxidized to form nitro compounds.
Chemical Reactions Analysis
1-Nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of nitro ketones.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of amino alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with suitable reagents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-nitrobutan-2-ol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
1-Nitrobutan-2-ol can be compared with other nitro alcohols and nitro compounds:
2-Nitro-1-butanol: Similar in structure but with the nitro and hydroxyl groups on different carbon atoms.
Nitroethanol: A simpler nitro alcohol with a shorter carbon chain.
Nitropropanol: Another nitro alcohol with a different carbon chain length, affecting its solubility and reactivity.
Biological Activity
1-Nitrobutan-2-ol is an organic compound with the molecular formula C₄H₉NO₃, characterized by the presence of a nitro group (-NO₂) and a hydroxyl group (-OH). This unique structure allows for diverse chemical interactions and biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
The biological activity of this compound is largely attributed to its functional groups. The nitro group can undergo reduction, leading to reactive intermediates that may interact with cellular macromolecules. The hydroxyl group facilitates hydrogen bonding and nucleophilic substitution reactions, influencing various biochemical pathways.
This compound can participate in redox reactions, which are crucial for its biological effects. The reduction of the nitro group can produce nitroso and hydroxylamine intermediates that may exhibit different biological properties, including antibacterial and cytotoxic effects .
Biological Activity
This compound has been studied for its potential therapeutic applications, particularly in drug development. Research indicates that compounds containing nitro groups often exhibit significant biological activities, including:
- Antimicrobial Activity : Nitro compounds are known for their antibacterial properties. Studies suggest that this compound may share similar mechanisms with other nitro-containing drugs, potentially leading to the development of new antimicrobial agents .
- Enzyme Interactions : The compound has been investigated for its interactions with various enzymes. For instance, biocatalytic processes involving this compound have shown promise in asymmetric synthesis, where it serves as a substrate for enzyme-catalyzed transformations .
Case Studies
Several studies have highlighted the biological activity of this compound through experimental investigations:
- Asymmetric Reduction : A study demonstrated the use of Candida parapsilosis as a biocatalyst for the asymmetric reduction of 1-nitrobutan-2-one to produce enantiomerically enriched alcohols. The reaction showed high enantioselectivity and yield, suggesting potential applications in pharmaceutical synthesis .
- Antibacterial Properties : Research into the structure-activity relationship of nitro compounds revealed that this compound could possess antibacterial activity similar to other nitro drugs like metronidazole. This activity is likely due to the formation of reactive species during metabolic processes .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-nitrobutan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEFHKJRIGHSLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-74-9 | |
Record name | 2-Butanol, 1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC17678 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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